Calcium sulfide (CaS, CAS: 20548-54-3) is a wide-bandgap alkaline earth metal sulfide utilized primarily as a precursor for luminescent phosphors, solid-state battery electrolytes, and sustained hydrogen sulfide (H2S) generation systems. Characterized by its high melting point (2525°C) and controlled hydrolysis behavior in aqueous environments, CaS offers distinct processing advantages over highly soluble alkali metal sulfides [1]. In industrial and advanced research procurement, CaS is selected for its specific crystal lattice properties, which enable deep-red emission when doped with europium, and its predictable release kinetics in H2S donor applications [1].
Substituting calcium sulfide with other alkaline earth sulfides (like SrS) or highly soluble alkali sulfides (like NaHS) fundamentally alters downstream performance and processability. In optoelectronics, replacing CaS with SrS shifts the emission spectrum of europium-doped phosphors from deep red to orange, compromising color rendering in warm-white LED applications [1]. In chemical workflows requiring H2S generation, substituting CaS with NaHS results in uncontrolled, rapid gas release that depletes within hours, whereas the low aqueous solubility of CaS ensures a steady, hydrolysis-driven release profile over 24 to 48 hours [2]. Furthermore, in solid-state electrolyte synthesis, the specific ionic radius of calcium in the CaS lattice is critical for achieving the desired activation energy for calcium-ion conduction, making magnesium or strontium analogs non-viable.
When utilized as a host lattice for europium (Eu2+) doping in LED phosphors, calcium sulfide provides a significantly red-shifted emission compared to strontium sulfide. Solvothermal synthesis studies demonstrate that CaS:Eu yields a deep red photoluminescence emission peak at 663 nm, whereas the SrS:Eu comparator peaks at 623 nm[1]. This 40 nm shift is dictated by the crystal field splitting of the CaS lattice, making CaS the strict requirement for achieving saturated deep-red color conversion in warm-white LED manufacturing [1].
| Evidence Dimension | Photoluminescence emission peak (Eu2+ doped) |
| Target Compound Data | 663 nm (deep red) |
| Comparator Or Baseline | SrS:Eu (623 nm, orange-red) |
| Quantified Difference | 40 nm red-shift |
| Conditions | Solvothermal synthesis, room temperature excitation |
Procurement of CaS rather than SrS is essential for phosphor manufacturers targeting deep-red emission profiles for high-CRI white LEDs.
For applications requiring controlled hydrogen sulfide generation, calcium sulfide provides a sustained release profile compared to conventional highly soluble donors like sodium hydrosulfide (NaHS). Quantitative assays show that while NaHS produces an immediate peak of 78.5 μmol/L that falls to undetectable levels within 12 hours, CaS nanoparticles maintain a stable H2S concentration above 22.1 μmol/L for 24 hours, only gradually decreasing after 48 hours [1]. This is due to the low aqueous solubility of CaS, which limits the hydrolysis rate and prevents the rapid, uncontrolled outgassing seen with alkali sulfides [1].
| Evidence Dimension | Duration of sustained H2S release (>20 μmol/L) |
| Target Compound Data | Maintained for >24 hours |
| Comparator Or Baseline | NaHS (Depleted to undetectable within 12 hours) |
| Quantified Difference | More than double the active release duration with no initial toxic spike |
| Conditions | Aqueous physiological conditions, 300 μM donor concentration |
Buyers developing H2S-releasing materials or biomedical assays must select CaS to avoid the rapid depletion and concentration spikes inherent to highly soluble alternatives like NaHS.
In the development of solid-state calcium batteries, pure calcium sulfide serves as a structural baseline, but its utility is maximized when used as a matrix for ternary sulfide electrolytes. Research indicates that while pure CaS has high activation energy barriers for ionic conduction, a CaS lattice doped with La2S3 and ZrS2 achieves a significantly lowered activation energy of approximately 56.7 kJ/mol [1]. This demonstrates the structural suitability of the CaS matrix to accommodate tri- and tetravalent metal sulfides, forming a solid electrolyte that exhibits predominant ionic conduction across a broad sulfur pressure range of 10^-4 to 10^2 Pa [1].
| Evidence Dimension | Ionic conduction activation energy |
| Target Compound Data | 56.7 kJ/mol (in CaS-La2S3-ZrS2 system) |
| Comparator Or Baseline | Undoped CaS (higher activation energy barrier) |
| Quantified Difference | Significant reduction in activation energy enabling practical ionic conductivity |
| Conditions | Solid electrolyte galvanic cell, sulfur pressure 10^-4 to 10^2 Pa |
CaS is a necessary structural precursor for engineering low-activation-energy solid electrolytes in emerging calcium-ion battery technologies.
Directly following the 663 nm emission capability of CaS:Eu, this compound is the required host material for producing deep-red phosphors used in high-color-rendering index (CRI) warm-white LEDs and flat panel displays [1]. Substitution with SrS fails to achieve the necessary color saturation.
Leveraging its slow hydrolysis kinetics, CaS is utilized for formulating sustained-release H2S donors [2]. It avoids the rapid concentration spikes and quick depletion associated with NaHS, making it the standard choice for long-term exposure studies.
Based on its ability to form highly conductive ternary systems (e.g., CaS-La2S3-ZrS2) with low activation energies (56.7 kJ/mol), CaS is a critical precursor for researchers developing solid-state electrolytes for next-generation calcium batteries [3].